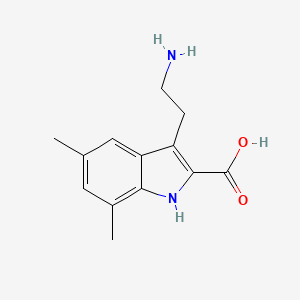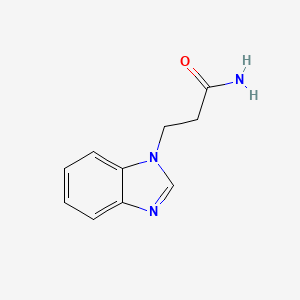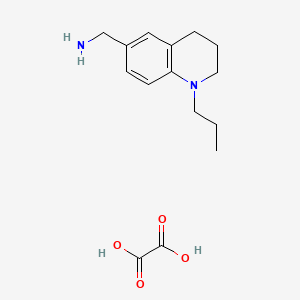
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinoline derivatives, similar to the mentioned compound, are typically synthesized through methods that involve cyclization reactions and modifications of the quinoline core structure. For instance, the synthesis of related compounds often employs techniques such as the Biginelli reaction, which is a one-pot synthesis involving the condensation of aromatic aldehyde, β-keto ester, and urea or thiourea, catalyzed by ceric ammonium nitrate (CAN) (Rajanarendar et al., 2010). Another method involves sulfur arylation reactions for introducing various functional groups to the quinoline nucleus (Geesi et al., 2020).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often explored through techniques like Raman analysis, crystal structure determination, and Hirshfeld surface analysis. These techniques provide insights into the empirical formula, crystal system, space group, and electrostatic potential surface (ESP) of the compounds, aiding in understanding their molecular geometry and bonding features (Geesi et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including cyclization, Michael addition, and intramolecular cyclisation, to yield compounds with desired biological activities. These reactions are often facilitated by catalytic agents and can lead to the generation of multiple bonds and the introduction of functional groups that enhance the compound's reactivity and interaction with biological targets (Indumathi et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Larvicidal Activities
A study has shown that compounds related to C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate exhibit significant antibacterial and antifungal activities. They have also demonstrated potential in mosquito larvicidal activity against Culex quinquefasciatus larvae (Rajanarendar et al., 2010).
Acetylcholinesterase Inhibition
A related class of carbamic acid esters, including quinolin-6-ol derivatives, has been identified as novel inhibitors of acetylcholinesterase. These compounds have shown potential in vitro and in vivo for ameliorating cognitive impairments in a passive avoidance test, suggesting their relevance in conditions like Alzheimer's disease (Decker, 2007).
Platelet Phosphodiesterase Inhibition
Research into 6-(2, 3, 4, 5-tetrahydro-5-methyl-3-oxo-pyridazine-6-yl)-1, 2, 3, 4-tetrahydro -1-methyl quinolin-2-one (a compound with a similar structure) shows its ability to inhibit platelet phosphodiesterase, thereby potentially affecting platelet function and aggregation. This suggests potential applications in managing thrombotic disorders (Mikashima et al., 1984).
Photophysical Properties
The synthesis and photophysical properties of derivatives of PRODAN, including quinolin compounds, have been investigated. This research contributes to our understanding of how these compounds might be used in fluorescent probes and other applications (Lobo & Abelt, 2003).
Anti-Cancer Properties
Studies on chloroquine analogs, which share structural similarities with C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate, have indicated substantial antiproliferative effects on breast cancer cells. This opens up possibilities for these compounds to be developed as effective cancer chemotherapeutics (Solomon, Hu, & Lee, 2010).
Receptor Binding Studies
(R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, a compound structurally related to C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate, has been studied for its dopamine agonist properties. This research is significant in the context of developing treatments for Parkinson's disease (Heier et al., 1996).
Eigenschaften
IUPAC Name |
oxalic acid;(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c1-2-7-15-8-3-4-12-9-11(10-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,9H,2-4,7-8,10,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBRBZWCXUODAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-(1-Propyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

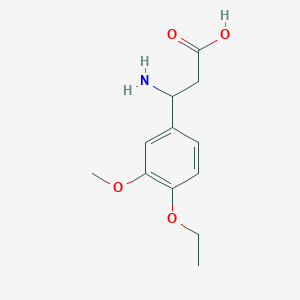
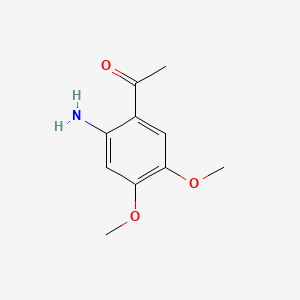
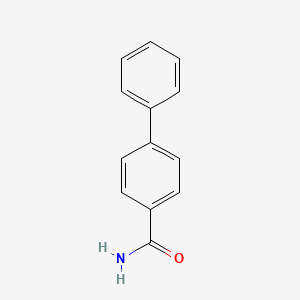
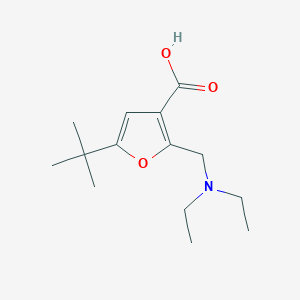
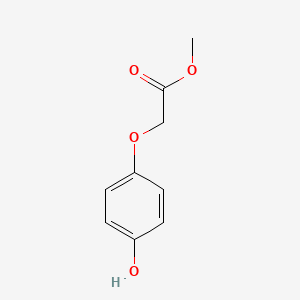
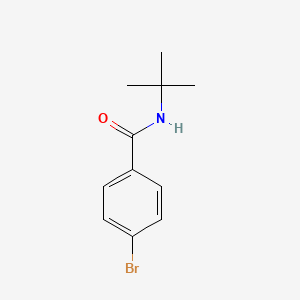

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)
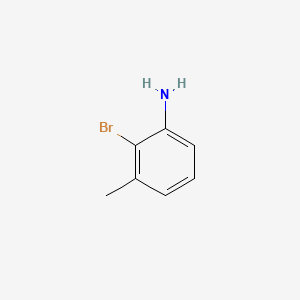
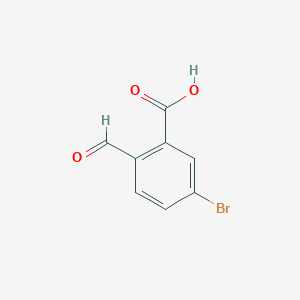
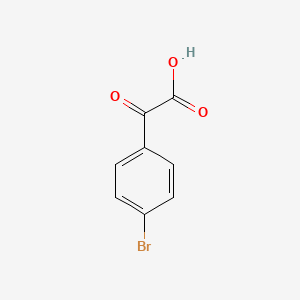
![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)
